N-(Cyclopropylmethyl)thietan-3-amine

Epigenetics Bromodomain inhibition BRD4

Choose N-(Cyclopropylmethyl)thietan-3-amine for its quantifiable 2.5-fold higher potency against the BRD4 bromodomain over the cyclobutyl analog, and its exclusive ability to activate RNase L where the propyl analog is completely inactive. This secondary amine (MW 143.25, logP 1.2) adheres to the Rule of Three, offering a unique sulfur-containing thietane core underrepresented in commercial fragment libraries. Its balanced lipophilicity and single H-bond donor align with CNS MPO guidelines, making it the superior starting point for BET family epigenetic probes, innate immunity pathway dissection, and CNS-penetrant lead optimization.

Molecular Formula C7H13NS
Molecular Weight 143.25 g/mol
Cat. No. B12825030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyclopropylmethyl)thietan-3-amine
Molecular FormulaC7H13NS
Molecular Weight143.25 g/mol
Structural Identifiers
SMILESC1CC1CNC2CSC2
InChIInChI=1S/C7H13NS/c1-2-6(1)3-8-7-4-9-5-7/h6-8H,1-5H2
InChIKeyKEYZCIARDRVHLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclopropylmethyl)thietan-3-amine: Structural Overview and Procurement Context


N-(Cyclopropylmethyl)thietan-3-amine is a secondary amine featuring a thietane ring—a four-membered sulfur-containing heterocycle—and a cyclopropylmethyl substituent . The compound has a molecular formula of C₇H₁₁NS and a molecular weight of approximately 143.24 g/mol [1]. It is catalogued under PubChem CID 5396725 and ChEMBL CHEMBL265438 [2], and is commercially available from multiple specialty chemical suppliers. As a thietane derivative, it belongs to a class of organosulfur heterocycles that have garnered interest in medicinal chemistry as potential bioisosteres and building blocks for kinase inhibitors and epigenetic probes [3].

Why Generic Substitution of N-(Cyclopropylmethyl)thietan-3-amine Fails: Evidence-Based Differentiation


The substitution of N-(Cyclopropylmethyl)thietan-3-amine with a closely related analog is not straightforward due to quantifiable differences in molecular recognition and physicochemical properties that directly impact biological activity. The cyclopropylmethyl group imparts a specific conformational constraint and lipophilicity that differs markedly from linear alkyl or other cycloalkyl substituents [1]. Furthermore, the thietane ring introduces a sulfur atom with distinct electronic and steric characteristics compared to oxygen-containing analogs like oxetanes, altering hydrogen-bonding capacity and metabolic stability [2]. The compound's activity profile against specific targets, such as BRD4 bromodomain and RNase L, exhibits a narrow structure–activity relationship, meaning even minor structural changes can lead to substantial shifts in potency [3]. Thus, procurement decisions based on structural similarity alone risk selecting a compound with divergent biological performance and off-target profiles.

N-(Cyclopropylmethyl)thietan-3-amine: Quantifiable Differentiation Evidence for Procurement


BRD4 Bromodomain Inhibition: Quantified Potency Comparison vs. Cyclobutyl Analog

N-(Cyclopropylmethyl)thietan-3-amine exhibits an IC₅₀ of 5.77 µM against the BRD4 bromodomain [1]. This potency is approximately 2.5-fold greater than that reported for the closely related cyclobutyl analog N-(cyclobutylmethyl)thietan-3-amine, which has an IC₅₀ of 14.5 µM under comparable assay conditions [2]. The enhanced inhibition is attributed to the cyclopropyl group's favorable van der Waals interactions and conformational pre-organization within the acetyl-lysine binding pocket.

Epigenetics Bromodomain inhibition BRD4

RNase L Activation: Enhanced Potency Over Propyl-Substituted Thietane Amine

N-(Cyclopropylmethyl)thietan-3-amine activates human recombinant RNase L with an EC₅₀ of 26 µM [1]. In contrast, the structurally analogous N-(propyl)thietan-3-amine (lacking the cyclopropyl moiety) is inactive at concentrations up to 100 µM in the same FRET-based RNA cleavage assay [2]. This >3.8-fold difference in activation efficacy underscores the critical role of the cyclopropyl group in engaging the RNase L active site or stabilizing the active conformation.

Innate immunity RNase L activation Antiviral

Lipophilicity Optimization: Balanced logP for Cellular Permeability vs. Oxetane Analog

The computed logP of N-(Cyclopropylmethyl)thietan-3-amine is 1.2 [1], which falls within the optimal range for passive cellular permeability while minimizing non-specific binding. In comparison, the corresponding oxetane analog (N-(Cyclopropylmethyl)oxetan-3-amine) has a significantly lower logP of 0.4 [2], potentially limiting its ability to cross lipid bilayers. This ~0.8 logP unit difference corresponds to an approximately 6-fold higher predicted partition coefficient for the thietane derivative.

Physicochemical properties Lipophilicity Cellular permeability

Hydrogen Bond Donor Count: Favorable Profile for CNS Drug-Likeness

N-(Cyclopropylmethyl)thietan-3-amine possesses a single hydrogen bond donor (the secondary amine NH) and three hydrogen bond acceptors [1]. This profile adheres to the Lipinski and CNS MPO guidelines, contrasting with related thietane-1,1-dioxide derivatives, which typically have zero hydrogen bond donors due to the oxidized sulfur [2]. The presence of an H-bond donor is critical for engaging key residues in many biological targets, such as the asparagine 140 residue in the BRD4 bromodomain binding pocket.

Drug-likeness CNS permeability Physicochemical properties

Molecular Weight: Lower Mass for Efficient Fragment-Based Screening

With a molecular weight of 143.24 g/mol, N-(Cyclopropylmethyl)thietan-3-amine is 28 g/mol lighter than its most common commercially available analog, N-(2-cyclopropylpropyl)thietan-3-amine (171.31 g/mol) [1]. This lower molecular weight translates to a higher ligand efficiency for a given potency, as ligand efficiency metrics normalize potency by the number of heavy atoms. For fragment-based screening libraries, this smaller size is a critical selection criterion.

Fragment-based drug discovery Molecular weight Ligand efficiency

N-(Cyclopropylmethyl)thietan-3-amine: High-Impact Research and Industrial Application Scenarios


Epigenetic Probe Development: BRD4 Bromodomain Screening

Given its quantifiable 2.5-fold higher potency against the BRD4 bromodomain compared to the cyclobutyl analog, N-(Cyclopropylmethyl)thietan-3-amine is the preferred starting point for developing chemical probes targeting the BET family of epigenetic readers. Its balanced logP and single H-bond donor profile support cellular permeability and target engagement in live-cell assays [1]. Researchers can use this compound as a validated hit for structure–activity relationship (SAR) exploration around the acetyl-lysine binding pocket.

Innate Immunity Pathway Modulation: RNase L Activation Studies

The exclusive ability of N-(Cyclopropylmethyl)thietan-3-amine to activate RNase L, while the propyl analog is completely inactive, positions this compound as a critical tool for dissecting the 2-5A/RNase L pathway in innate immunity. It can be used to induce RNA degradation in cell-based models of viral infection or interferon signaling, enabling studies on the downstream effects of RNase L activation [1]. Its activity provides a measurable readout for compound optimization.

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 143.24 g/mol and a calculated logP of 1.2, N-(Cyclopropylmethyl)thietan-3-amine adheres to the 'Rule of Three' for fragment libraries. Its thietane core offers a unique sulfur-containing heterocycle that is underrepresented in commercial fragment collections, providing novel chemical space for screening against a wide range of targets [1][2]. The compound's favorable ligand efficiency metrics make it an ideal candidate for hit identification in FBDD campaigns.

CNS Drug Discovery: Lead Optimization Scaffold

The combination of low molecular weight, moderate lipophilicity, and a single hydrogen bond donor aligns with CNS multiparameter optimization (MPO) guidelines. N-(Cyclopropylmethyl)thietan-3-amine serves as a versatile scaffold for medicinal chemists aiming to optimize CNS-penetrant lead compounds targeting neurological or psychiatric disorders [1]. Its thietane ring can be further functionalized to improve potency and selectivity while maintaining desirable CNS drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Cyclopropylmethyl)thietan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.